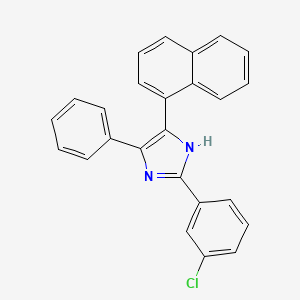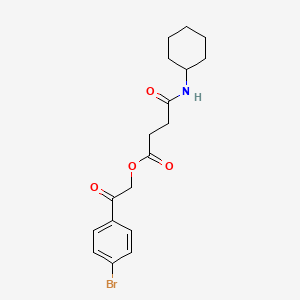
N-(4-tert-butyl-1,3-thiazol-2-yl)-2,3,4,5,6-pentafluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-tert-butyl-1,3-thiazol-2-yl)-2,3,4,5,6-pentafluorobenzamide, commonly known as PFBT, is a small molecule inhibitor that has been extensively studied for its potential in various scientific research applications. PFBT is a potent inhibitor of the protein kinase CK2, which plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
PFBT is a potent inhibitor of CK2, which is a serine/threonine protein kinase that plays a critical role in many cellular processes. CK2 is involved in the regulation of cell proliferation, differentiation, and apoptosis, and its dysregulation has been implicated in many diseases, including cancer. PFBT binds to the ATP-binding site of CK2 and inhibits its activity, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of PFBT are primarily related to its inhibition of CK2 activity. In cancer cells, PFBT has been shown to induce apoptosis by inhibiting CK2-mediated phosphorylation of key proteins involved in cell survival and proliferation. In addition to its effects on cancer cells, PFBT has also been shown to have anti-inflammatory effects by inhibiting the activity of CK2 in immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PFBT for lab experiments is its specificity for CK2. PFBT has been shown to have minimal off-target effects, making it an ideal tool for studying the role of CK2 in various cellular processes. However, one limitation of PFBT is its relatively low potency compared to other CK2 inhibitors, which may require higher concentrations to achieve the desired effect.
Direcciones Futuras
There are many potential future directions for research on PFBT. One area of interest is the development of more potent CK2 inhibitors based on the structure of PFBT. Another area of interest is the use of PFBT in combination with other cancer therapies to improve their efficacy. Additionally, further research is needed to fully understand the role of CK2 in various diseases and to identify new therapeutic targets for CK2 inhibitors like PFBT.
Métodos De Síntesis
The synthesis of PFBT involves a multistep process starting with the reaction of 4-tert-butyl-2-aminothiazole with pentafluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, PFBT. The synthesis of PFBT is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
PFBT has been extensively studied for its potential in various scientific research applications. One of the most promising applications of PFBT is in cancer research. CK2 is overexpressed in many types of cancer, and PFBT has been shown to inhibit CK2 activity and induce apoptosis in cancer cells. In addition to its potential in cancer research, PFBT has also been studied for its potential in neurodegenerative diseases, infectious diseases, and inflammation.
Propiedades
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2,3,4,5,6-pentafluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F5N2OS/c1-14(2,3)5-4-23-13(20-5)21-12(22)6-7(15)9(17)11(19)10(18)8(6)16/h4H,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMVZXKOSAMHAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F5N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203452 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5193906.png)
![N-methyl-1-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)methanamine](/img/structure/B5193912.png)

![2-{[(4-methyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5193919.png)
![3-[(2-fluorobenzyl)thio]-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5193929.png)

![N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5193951.png)
![methyl 4-{[4-({[3-(1,3-thiazol-4-yl)phenyl]amino}carbonyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5193953.png)
![4-[(2-phenylcyclopropyl)carbonyl]morpholine](/img/structure/B5193965.png)

![2-[4-(benzyloxy)-3-ethoxybenzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B5193971.png)

